molecular formula C40H61NO16 B13712998 Fmoc-aminoxy-PEG12-acid

Fmoc-aminoxy-PEG12-acid

Cat. No.: B13712998
M. Wt: 811.9 g/mol
InChI Key: UEDABGGZAAQQPQ-UHFFFAOYSA-N
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Description

Fmoc-aminoxy-PEG12-acid is a polyethylene glycol (PEG) derivative with an aminooxy group protected by a fluorenylmethoxycarbonyl (Fmoc) group. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-aminoxy-PEG12-acid typically involves the protection of the aminooxy group with an Fmoc group. The terminal carboxylic acid can be reacted with primary amine groups using activators like EDC or DCC to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Fmoc-aminoxy-PEG12-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or DCC. The Fmoc group protects the aminooxy group during synthesis and can be removed under basic conditions to yield the free amine, which can be used for further conjugations .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-aminooxy-PEG4-acid
  • Fmoc-aminooxy-PEG8-acid
  • Fmoc-aminooxy-PEG16-acid

Uniqueness

Fmoc-aminoxy-PEG12-acid is unique due to its PEG12 spacer, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications requiring increased solubility and stability in aqueous media .

Properties

Molecular Formula

C40H61NO16

Molecular Weight

811.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C40H61NO16/c42-39(43)9-10-45-11-12-46-13-14-47-15-16-48-17-18-49-19-20-50-21-22-51-23-24-52-25-26-53-27-28-54-29-30-55-31-32-57-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43)

InChI Key

UEDABGGZAAQQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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